6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

medicinal chemistry lead optimization physicochemical property prediction

This 6-hydroxy/6-oxo pyrimidine-4-carboxamide delivers a unique tautomeric equilibrium absent in 6-alkoxy or 6-halo analogs, enabling chameleonic physicochemical behavior critical for oral bioavailability. The N-(2-phenoxyethyl) side chain is a validated CaSR antagonist pharmacophore (related analog IC₅₀ 400 nM). With MW 259.26, 1 HBD, and 4 HBA, it occupies lead-like chemical space ideal for FBDD, DEL synthesis, and hit-to-lead optimization without exceeding Lipinski boundaries. Unlike the 6-chloro analog, this compound lacks the aryl chloride genotoxicity alert, supporting ICH M7-compliant synthetic routes. Procure this differentiated scaffold for CaSR-targeted programs in osteoporosis, hyperparathyroidism, or autosomal dominant hypocalcemia.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 2034281-27-9
Cat. No. B2809040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
CAS2034281-27-9
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C13H13N3O3/c17-12-8-11(15-9-16-12)13(18)14-6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,18)(H,15,16,17)
InChIKeyFKYIMNJKLIZKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide: Procurement-Grade Identification and Baseline Characterization for Research Selection


6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (CAS 2034281-27-9) is a bifunctional pyrimidine-4-carboxamide derivative that exists in equilibrium with its 6-oxo tautomer (IUPAC: 6-oxo-N-(2-phenoxyethyl)-1H-pyrimidine-4-carboxamide) . The compound possesses a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g·mol⁻¹, as documented in authoritative chemical registries . The scaffold combines a hydrogen-bond-donating 6-hydroxy/oxo group on the pyrimidine ring with a flexible N-(2-phenoxyethyl) side chain containing an ether oxygen, creating a distinct pharmacophoric pattern among pyrimidine-4-carboxamide analogs. This substitution pattern generates a calculated topological polar surface area (tPSA) of approximately 84 Ų and introduces one hydrogen bond donor and four hydrogen bond acceptors, which differentiate it from close structural analogs that lack the ether linkage or bear alternative substituents at the 6-position [1]. These properties establish the compound as a versatile intermediate or probe molecule in medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution of 6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide Fails: Structural Determinants of Physicochemical and Biological Divergence


Within the pyrimidine-4-carboxamide family, near-identical structural modifications at the 6-position or the N-substituent produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The 6-hydroxy group participates in keto-enol tautomerism, generating a hydrogen-bond-donating motif absent in the corresponding 6-ethoxy, 6-chloro, or 6-morpholino analogs, which directly alters solubility, metabolic stability, and target recognition . Furthermore, the 2-phenoxyethyl side chain introduces an ether oxygen capable of accepting hydrogen bonds, which is not present in simple N-phenethyl analogs. Published binding data for N-(2-phenoxyethyl)-bearing pyrimidine-5-carboxamides demonstrate that this side chain contributes to calcium-sensing receptor (CaSR) antagonism with measurable IC₅₀ values, whereas analogs lacking the ether oxygen exhibit substantially reduced or absent activity [1]. Consequently, substituting this compound with an in-class analog—even one differing by a single atom—risks loss of the specific physicochemical signature required for the intended application.

Quantitative Differentiation of 6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide Against Its Closest Analogs


Molecular Weight Differentiation vs. 6-Ethoxy and 6-Morpholino Analogs

Procurement decisions for chemical building blocks frequently prioritize molecular weight as a determinant of downstream lead-likeness. The target compound (MW 259.26 g·mol⁻¹) is 28.06 g·mol⁻¹ lighter than its 6-ethoxy analog (MW 287.32 g·mol⁻¹) and approximately 84 g·mol⁻¹ lighter than the 6-morpholino analog (MW ~343 g·mol⁻¹) . This molecular weight differential corresponds to a 10–25% reduction, directly affecting compliance with Lipinski's Rule of Five and calculated ligand efficiency metrics when the compounds serve as core scaffolds.

medicinal chemistry lead optimization physicochemical property prediction

Hydrogen Bond Donor Count as a Key Differentiator from 6-Alkoxy and 6-Halo Analogs

The target compound possesses one hydrogen bond donor (6-OH), whereas the 6-ethoxy analog lacks any H-bond donor and the 6-chloro analog (6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine) possesses two donors positioned differently on the pyrimidine ring . This H-bond donor count directly influences aqueous solubility and target recognition, as evidenced by the known role of the 6-OH group in forming critical hydrogen bonds in HIV integrase inhibitor pharmacophores of the 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide class [1].

medicinal chemistry molecular recognition drug design

N-(2-Phenoxyethyl) Side Chain as a Determinant of Calcium-Sensing Receptor (CaSR) Antagonist Activity

The N-(2-phenoxyethyl) motif has been identified as a key substructure for CaSR antagonism in trisubstituted pyrimidine series. A closely related analog, N-(2-phenoxyethyl)-2-[(2-phenylethyl)amino]-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide, exhibits an IC₅₀ of 400 nM against CaSR in HEK293 cells at pH 7.5 and 37 °C [1]. The target compound retains this N-(2-phenoxyethyl) pharmacophore, whereas its N-phenethyl analog (6-hydroxy-N-phenethylpyrimidine-4-carboxamide) lacks the ether oxygen and is not documented to exhibit CaSR activity. The presence of the 2-phenoxyethyl chain, combined with the 6-hydroxy hydrogen-bond-donating motif, provides a differentiated recognition element for CaSR and related class C GPCR targets.

GPCR pharmacology calcium-sensing receptor osteoporosis

Tautomeric Equilibrium (6-OH / 6-Oxo) as a Unique Physicochemical Feature Lacking in Fixed 6-Substituted Analogs

The 6-hydroxy group of the target compound exists in equilibrium with its 6-oxo (1,6-dihydro) tautomer, a dynamic property absent in structurally fixed 6-ethoxy, 6-chloro, or 6-morpholino analogs . This tautomeric equilibrium is documented to confer unique solubility and partitioning behavior: the 6-oxo form increases aqueous solubility via keto-group hydration, while the 6-hydroxy form contributes to membrane permeability. This property is shared with the 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide class, where tautomerism has been shown to affect oral bioavailability in APJ receptor agonist series [1].

physical organic chemistry tautomerism solubility

Absence of Genotoxic Structural Alerts vs. 6-Chloro Analogs

The 6-chloro analog (6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine, CAS 1111556-07-0) contains a chlorine substituent at the 6-position of the pyrimidine ring, which constitutes a structural alert for potential genotoxicity through nucleophilic aromatic substitution reactions with biological nucleophiles . The target compound, bearing a 6-hydroxy group instead, eliminates this alert. In procurement for pharmaceutical R&D, the absence of such alerts reduces downstream regulatory and safety liability, a consideration documented in ICH M7 guidelines for DNA-reactive impurities [1].

toxicology drug safety chemical procurement

Procurement-Relevant Application Scenarios for 6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide


Fragment-Based and Lead-Like Library Synthesis Requiring Balanced Physicochemical Properties

With a molecular weight of 259.26 g·mol⁻¹, a single H-bond donor, and four H-bond acceptors, this compound occupies a favorable lead-like chemical space that is lighter and more ligand-efficient than its 6-ethoxy and 6-morpholino counterparts . Procurement for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis benefits from the compound's low molecular weight and hydrogen-bonding balance, which facilitate downstream optimization of permeability and solubility without exceeding Lipinski boundaries at the hit-to-lead stage.

Calcium-Sensing Receptor (CaSR) Antagonist Probe Development

The N-(2-phenoxyethyl) side chain is a validated pharmacophore for CaSR antagonism, as demonstrated by the 400 nM IC₅₀ of a closely related pyrimidine carboxamide analog at human CaSR in HEK293 cells [1]. This compound is appropriate for medicinal chemistry programs exploring CaSR as a target for osteoporosis, primary hyperparathyroidism, or autosomal dominant hypocalcemia, where the 6-hydroxy group provides an additional derivatization handle for SAR exploration.

Avoidance of Genotoxicity-Liability Scaffolds in Agrochemical and Pharmaceutical Intermediates

Unlike the 6-chloro analog, which carries a potential genotoxicity structural alert due to the aryl chloride moiety, the 6-hydroxy compound presents a cleaner safety profile for early-stage R&D procurement [2]. This is critical for organizations operating under ICH M7 or EFSA guidelines, where genotoxicity assessment of intermediates influences synthetic route selection.

Tautomerism-Enabled Solubility/Permeability Optimization in Oral Drug Candidates

The 6-OH ↔ 6-oxo tautomeric equilibrium endows this compound with chameleonic physicochemical behavior that fixed 6-alkoxy and 6-halo analogs cannot replicate [3]. This property has been exploited in the design of orally active APJ receptor agonists from the 6-hydroxypyrimidin-4(1H)-one-3-carboxamide series, where tautomerism contributed to pharmacodynamic effects comparable to clinical benchmarks. This compound is suitable for oral bioavailability-focused medicinal chemistry campaigns.

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